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Compound of Interest

Compound Name:
Ethyl 5-phenyl-1,2,4-oxadiazole-3-

carboxylate

Cat. No.: B1308511 Get Quote

An In-Depth Technical Guide to Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the

1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a significant pharmacophore

in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for

esters and amides. Derivatives of this scaffold have demonstrated a wide array of biological

activities, including potential antiviral, antimicrobial, and anti-inflammatory properties. This

document provides a comprehensive technical overview of the molecular structure,

physicochemical properties, synthesis, and characterization of Ethyl 5-phenyl-1,2,4-
oxadiazole-3-carboxylate, serving as a foundational guide for researchers in drug discovery

and development.

Molecular Identity and Physicochemical Properties
The fundamental identification and computed physicochemical properties of Ethyl 5-phenyl-
1,2,4-oxadiazole-3-carboxylate are summarized below. These identifiers are crucial for

unambiguous substance registration, database searching, and regulatory submissions.

Table 1: Chemical Identity
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Identifier Value Reference

IUPAC Name
ethyl 5-phenyl-1,2,4-
oxadiazole-3-carboxylate

N/A

CAS Number 37384-62-6 [1][2]

Molecular Formula C₁₁H₁₀N₂O₃ [1][2][3]

Molecular Weight 218.21 g/mol [1]

Exact Mass 218.069142 u [2]

| InChI Key | HPUMZVCZZDZNTC-UHFFFAOYSA-N |[3] |

Table 2: Computed Physicochemical Properties

Property Value

Density 1.223 g/cm³

Boiling Point 342.9 °C at 760 mmHg

Flash Point 161.2 °C

Refractive Index 1.537

Polar Surface Area 65.22 Å²

| XLogP3 | 1.91 |

Synthesis and Characterization
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic

chemistry. The most common and direct route involves the condensation and subsequent

cyclodehydration of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or

ester.

General Synthesis Pathway
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The logical workflow for the synthesis of the title compound involves a two-step process

starting from commercially available reagents: the acylation of benzamidoxime followed by

intramolecular cyclization.

Benzamidoxime

Acylation

Ethyl Oxalyl Chloride

O-Acyl Benzamidoxime
(Intermediate)

Cyclodehydration
(Heating) Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Click to download full resolution via product page

General synthesis pathway for the target compound.

Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of Ethyl 5-phenyl-1,2,4-
oxadiazole-3-carboxylate based on standard methodologies for 1,2,4-oxadiazole formation.

Reagent Preparation: Dissolve benzamidoxime (1.0 equivalent) in a suitable aprotic solvent

(e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g.,

triethylamine or pyridine, 1.2 equivalents).

Acylation: Cool the solution to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.1 equivalents)

dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below

5 °C.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4

hours. Monitor the formation of the O-acyl intermediate by thin-layer chromatography (TLC).

Cyclization: Upon consumption of the starting amidoxime, gently heat the reaction mixture to

reflux (40-80 °C, depending on the solvent) for 4-8 hours to induce cyclodehydration.

Work-up: After cooling, wash the reaction mixture sequentially with a dilute acid solution

(e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel

using a hexane-ethyl acetate gradient to yield the pure ester.

Characterization
While specific experimental spectra for the title compound are not readily available in peer-

reviewed literature, the expected data based on its molecular structure are tabulated below.

These tables provide researchers with the key signals and bands to look for during

characterization.

Table 3: Expected ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.15 - 8.10 Multiplet 2H
Aromatic protons
(ortho to
oxadiazole)

~ 7.65 - 7.50 Multiplet 3H
Aromatic protons

(meta, para)

~ 4.50 Quartet 2H -O-CH₂-CH₃

| ~ 1.45 | Triplet | 3H | -O-CH₂-CH₃ |

Table 4: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~ 173.0 Oxadiazole Carbon (C5)

~ 164.5 Oxadiazole Carbon (C3)

~ 158.0 Ester Carbonyl (C=O)

~ 132.0 - 127.0 Aromatic Carbons

~ 125.0 Aromatic Quaternary Carbon

~ 63.0 -O-CH₂-CH₃

| ~ 14.0 | -O-CH₂-CH₃ |

Table 5: Expected FT-IR and Mass Spectrometry Data

Technique Feature Expected Value Assignment

FT-IR Absorption Band ~ 1740 cm⁻¹ C=O Stretch (Ester)

Absorption Band ~ 1615 cm⁻¹
C=N Stretch

(Oxadiazole)

Absorption Band ~ 1580 cm⁻¹
C=C Stretch

(Aromatic)

Absorption Band ~ 1250 cm⁻¹ C-O Stretch (Ester)

MS (ESI+) m/z 219.07 [M+H]⁺

| | m/z | 241.05 | [M+Na]⁺ |

Potential Biological Significance
The 1,2,4-oxadiazole nucleus is a privileged scaffold in drug discovery due to its favorable

physicochemical properties, including metabolic stability and ability to participate in hydrogen

bonding. While specific biological activities for Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
have not been extensively reported, the broader class of 1,2,4-oxadiazole derivatives has

shown significant potential in various therapeutic areas. Recent studies have highlighted their
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role as potent inhibitors of SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral

life cycle. The general workflow for identifying such activity is outlined below.

Compound Development

Screening & Validation

Synthesis & Purification

Structural Characterization
(NMR, MS, etc.)

Compound Library

High-Throughput Screening
(e.g., Enzyme Inhibition Assay)

Primary Screening

Hit Identification

Dose-Response & IC₅₀

Determination

Lead Optimization
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Logical workflow for drug discovery and screening.

The structural features of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate—a central

heterocyclic ring, a phenyl group for potential pi-stacking interactions, and an ethyl carboxylate

group that can act as a hydrogen bond acceptor—make it a viable candidate for screening in

various biological assays.

Conclusion
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a well-defined chemical entity with a

straightforward synthetic pathway. While comprehensive experimental data on its properties

and biological functions are limited in current literature, its structural relationship to the

pharmacologically significant 1,2,4-oxadiazole family positions it as a compound of interest for

further investigation. This guide provides the necessary foundational data, a representative

synthetic protocol, and the expected analytical characteristics to facilitate future research and

application in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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